molecular formula C11H14OS B13639750 3-((3-Methylbenzyl)thio)propanal

3-((3-Methylbenzyl)thio)propanal

Cat. No.: B13639750
M. Wt: 194.30 g/mol
InChI Key: SUFHJGMEUHCAOE-UHFFFAOYSA-N
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Description

3-((3-Methylbenzyl)thio)propanal is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a benzyl group substituted with a methyl group at the third position, attached to a propanal group via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methylbenzyl)thio)propanal can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with thiopropanal in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the thiol group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of starting materials, optimization of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methylbenzyl)thio)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-((3-Methylbenzyl)thio)propanal has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Methylbenzyl)thio)propanal involves its interaction with various molecular targets. The thioether linkage and aldehyde group allow it to participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate biological pathways and influence the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-((3-Methylbenzyl)thio)propanol: Similar structure but with an alcohol group instead of an aldehyde.

    3-((3-Methylbenzyl)thio)propanoic acid: Contains a carboxylic acid group instead of an aldehyde.

    3-((3-Methylbenzyl)thio)propylamine: Features an amine group instead of an aldehyde.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]propanal

InChI

InChI=1S/C11H14OS/c1-10-4-2-5-11(8-10)9-13-7-3-6-12/h2,4-6,8H,3,7,9H2,1H3

InChI Key

SUFHJGMEUHCAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSCCC=O

Origin of Product

United States

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